methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-[[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S3/c1-20(2)14(13-11-26-15-7-5-4-6-12(13)15)10-19-27(22,23)16-8-9-25-17(16)18(21)24-3/h4-9,11,14,19H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDZZAKGIXBTCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=C(SC=C1)C(=O)OC)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as “methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)thiophene-2-carboxylate”, is a thiophene-based analog. Thiophene derivatives are known to exhibit a variety of biological effects and have been the focus of many scientists as potential biologically active compounds. .
Mode of Action
Other thiophene derivatives have been reported to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. For example, suprofen, a 2-substituted thiophene derivative, is known as a nonsteroidal anti-inflammatory drug.
Biological Activity
Methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzo[b]thiophene moiety, followed by the introduction of the dimethylaminoethyl sulfamoyl group and subsequent esterification to form the final product. Various synthetic routes have been explored, including microwave-assisted methods which enhance yield and reduce reaction times .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing benzo[b]thiophene structures have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that certain analogs exhibited IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, indicating promising anticancer properties .
Antibacterial Activity
The compound's antibacterial activity has also been evaluated. In one study, related benzo[b]thiophene derivatives were tested for their efficacy against Staphylococcus aureus and other bacterial strains. Results indicated that modifications to the thiophene ring significantly influenced antibacterial potency, with some compounds demonstrating effective inhibition at concentrations as low as 256 µg/mL .
Structure-Activity Relationship (SAR)
A critical aspect of understanding the biological activity of this compound lies in its structure-activity relationship. The presence of specific functional groups, such as the sulfamoyl and dimethylamino moieties, plays a crucial role in enhancing biological activity. For example, the sulfonamide group has been associated with increased potency in various therapeutic applications .
Case Studies
- Antitumor Activity : A series of benzo[b]thiophene derivatives were synthesized and tested for their antitumor activity. Among them, one compound demonstrated an IC50 value of 16.19 μM against HCT-116 cells, suggesting that similar modifications in this compound could yield potent anticancer agents .
- Antibacterial Evaluation : Another study focused on evaluating a library of thiophene derivatives for antibacterial properties. The results indicated that compounds with higher hydrophobicity showed enhanced activity against Gram-positive bacteria, emphasizing the importance of molecular structure in determining efficacy .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?
- Synthetic Route : Multi-step reactions typically involve constructing the thiophene core, followed by sulfamoylation and coupling with benzo[b]thiophene derivatives. Key precursors include thiophene-2-carboxylate esters and dimethylaminoethyl intermediates .
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Catalysts : Triethylamine (TEA) or similar bases improve sulfamoyl group incorporation .
- Purification : Reverse-phase HPLC with methanol-water gradients ensures high purity (>95%) .
- Yield Improvement : Reaction times of 12–24 hours at reflux temperatures (70–80°C) maximize conversion .
Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR resolves substituent positions (e.g., dimethylaminoethyl protons at δ 2.2–3.0 ppm; thiophene carbons at δ 120–140 ppm) .
Q. How do the compound’s functional groups influence its solubility and stability in biological assays?
- Solubility :
- The sulfamoyl and carboxylate groups enhance water solubility at physiological pH, but lipophilic benzo[b]thiophene may require DMSO co-solvents .
- Stability :
- The dimethylaminoethyl moiety is prone to oxidation; storage under inert gas (N2/Ar) at –20°C is recommended .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interaction with biological targets, and how can these models be validated experimentally?
- Molecular Docking :
- Software (e.g., AutoDock Vina) models interactions with enzymes (e.g., kinases) via hydrogen bonding with the sulfamoyl group and π-π stacking with benzo[b]thiophene .
- Validation :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) to purified targets .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for target engagement .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Case Study : Discrepancies in IC50 values (e.g., enzyme vs. cell-based assays) may arise from:
- Membrane Permeability : LogP calculations (e.g., >3.0 indicates poor aqueous uptake) .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Mitigation : Use orthogonal assays (e.g., fluorescence polarization for enzymatic activity; MTT for cytotoxicity) .
Q. What methodologies enable structure-activity relationship (SAR) studies for this compound’s derivatives?
- Key Modifications :
- Benzo[b]thiophene Substitution : Electron-withdrawing groups (e.g., Cl, NO2) enhance target affinity .
- Sulfamoyl Group Replacement : Replace with carboxamide to assess hydrogen-bonding requirements .
- Synthetic Workflow :
- Parallel synthesis using automated liquid handlers for high-throughput derivative generation .
- Analytical Workflow : UPLC-MS for rapid purity assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
